Journal Name:Pharmaceutical Chemistry Journal
Journal ISSN:0091-150X
IF:1.063
Journal Website:http://link.springer.com/journal/11094
Year of Origin:1967
Publisher:Springer New York
Number of Articles Per Year:200
Publishing Cycle:Monthly
OA or Not:Not
Synthesis and Self-assembly of a Novel Amphiphilic Tri-arm Star-shaped Copolymer Poly(ethylene oxide)-b-Poly(ε-caprolactone)
Pharmaceutical Chemistry Journal ( IF 1.063 ) Pub Date: 2023-06-15 , DOI: 10.2174/1570178620666230505144013
Amphiphilic tri-arm star-shaped copolymers, poly(ethylene oxide)-b-poly(ε-caprolactone) PEO3-b-PCL3, with different poly (ε-caprolactone) (PCL) molecular weights were successfully synthesized by ring-opening polymerization (ROP). Firstly, the tri-arm star-shaped PEO3 was prepared by ROP of trimethylolpropane and ethylene oxide (EO). The ring-opening polymerization (ROP) of ε- caprolactone (CL) was initiated using the tri-arm star-shaped PEO3 with the hydroxyl group as macroinitiator and Sn(Oct)2 as a catalyst. Amphiphilic tri-arm star-shaped copolymers PEO3-b-PCL3 were obtained. By changing the ratio of monomer and macroinitiator, a series of PEO3-b-PCL3 were prepared with a well-defined structure, molecular weight control, and narrow molecular weight distribution. The expected intermediates and final products were confirmed by 1H NMR and Gel Permeation Chromatography (GPC) analyses. In addition, the sizes and morphologies of the obtained micelles with different PCL segment lengths were investigated with dynamic light scattering (DLS) and transmission electron microscopy (TEM), respectively. It was found that the self-assembly morphologies were spherical micelle in aqueous solution.
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Natural Compounds Synthesis: A perspective of Modern Chemistry
Pharmaceutical Chemistry Journal ( IF 1.063 ) Pub Date: 2023-07-18 , DOI: 10.2174/1570178620666230717112233
: Natural products have been created by nature and are derived from organisms such as plants or microorganisms. The natural compounds are isolated from natural sources in very small quantities, making it difficult for the form to achieve the compounds' good yields. The last is relevant for doing biological essays and chemical structure elucidation. Besides, they have diverse chemical structures, which have inspired organic chemists to do their organic synthesis. It is important to construct a strategy based on a well-designed retrosynthesis. The reproducibility of the selected methodology, the yields of the compounds of each step and stereoselectivity or diastereoselectivity of the reactions that are being used are the main key points to guarantee the success of a natural compound synthesis. Modern technologies can be the solution. In this review, we try to compile in the form of a critic perspective the most modern techniques that organic chemists are applying for the synthesis of complex natural compounds.
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Facile Synthesis of Electron-Deficient Epoxides Adjacent to Ester and Cyanide Groups
Pharmaceutical Chemistry Journal ( IF 1.063 ) Pub Date: 2023-07-06 , DOI: 10.2174/1570178620666230705123035
: The addition of camphor and oxone® during the epoxidation led to the synthesis of seven novel epoxides. Since the tri-substituted double bond of -cyano-cinnamates has been epoxidized, the reaction is easier to carry out and cleaner, producing a high yield of epoxides. Several molecules with industrial applications will result from the selective ring opening of epoxides.
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Green and regioselective alkylation of dihydropyrimidinthiones through Michael addition
Pharmaceutical Chemistry Journal ( IF 1.063 ) Pub Date: 2023-06-23 , DOI: 10.2174/1570178620666230622115431
INTRODUCTION: Dihydropyrimidines are one of the most important heterocyclic ring systems having a serious place in medicinal and organic synthesis METHOD: In this paper, a new series of dihydropyrimidines consisting of sulfur atoms were synthesized using inorganic base K2CO3 and TBAB as an organic salt to make high polarity in reaction media. Interestingly, different 3,4-dihydropyrimidin-2(1H)-thiones reacted smoothly with various acrylic esters to afford adducts via highly regioselective N3-Michael addition reaction was carried out at 100 oC in 12 h. Result: Unfortunately, the reaction failed with fumaric esters owing steric effects. Avoiding organic solvents during this reaction effectively led to the development of an economic approach. Conclusion: Structures of the new compounds were established on the basis of 1H NMR, 13C NMR, and IR spectral data.
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Amine-Functionalized SBA-15 Mesoporous Silica-Anchored Ni Nanocatalyst for CO2 Hydrogenation Reaction
Pharmaceutical Chemistry Journal ( IF 1.063 ) Pub Date: 2023-06-09 , DOI: 10.2174/1570178620666230608160836
INTRODUCTION: In this study, we successfully synthesized amine-functionalized SBA-15 mesoporous silica-supported Nickel nanoparticles (Ni NPs) and investigated their potential for CO2 transition to formic acid via high-pressure hydrogenation reaction. METHOD: The metal-support interface between the Ni NPs and the amine-functionalized SBA-15 mesoporous silica was examined using various techniques, including BET, TEM, and XPS analyses. Our findings reveal a robust metal-support interaction between the NiNPs and the mesoporous silica substrate, highlighting the suitability of the catalyst for the CO2 conversion reaction. RESULT: Additionally, the catalyst CAT$Ni-1 exhibited good catalytic activity over CAT$Ni-2 and CAT$Ni-3, and we were able to recycle them up to five runs with no significant reduction in catalytic activity. CONCLUSION: These results suggest that the synthesized Ni NP catalysts have the potential for large-scale CO2 conversion, contributing to the development of sustainable technologies for reducing greenhouse gas emissions.
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A Facile and Green Nitration of Easily-Hydrolyzed Aromatic Compounds Based on Direct Filtration and H2SO4 Recycling
Pharmaceutical Chemistry Journal ( IF 1.063 ) Pub Date: 2023-04-04 , DOI: 10.2174/1570178620666230403135509
: The conventional mixed acid nitration of aromatic hydrocarbons has been extensively applied in the industry, but usually, it is not highly selective and may cause environmental concerns regarding the disposal of large volumes of mixed acids. This paper proposes a new method of orientational para-nitration of easily hydrolyzable aromatic compounds. Under the optimized reaction conditions, the easily hydrolyzed aromatic compounds were nitrated in the H2SO4-HNO3-H3PO4 system to yield paste-like products. And the product could be directly filtered out from the mixed acid, avoiding a large amount of waste liquid caused by pouring the reaction mixture into ice water by the traditional post-treatment method. The selectivity and yield of nitration by this method have been improved, and the mother liquor could be reused, thereby reducing the cost and pollution.
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Microwave-Assisted synthesis, Molecular docking study of Spirofused heterocycles as Anti-microbial and Anthelmintic Potential
Pharmaceutical Chemistry Journal ( IF 1.063 ) Pub Date: 2023-07-06 , DOI: 10.2174/1570178620666230703111452
INTRODUCTION: The stereochemical characteristics of spirofused and their derivatives have recently attracted a great deal of interest in synthetic organic chemistry METHOD: A series of ecologically acceptable spirofused heterocycle compounds S(K1–K8) were made using a one- pot microwave irradiation and were characterized by FTIR, 1HNMR, and Mass Spectroscopy. The Iodine-catalyzed Biginelli-type condensation process has been used to synthesize novel anti-microbial and anthelmintic potential spiroketals (spirofused) derivatives by using a fast, safe & effective microwave irradiation approach in order to get the product in maximum yield with lesser time consumption. RESULT: The compounds SK4 and SK5 showed promising antimicrobial activity against all bacterial (Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli) and fungal strains (Candida albicans and Aspergillus niger) with MIC 6.25 µg/mL and 12.5 µg/mL. Furthermore, molecular docking studies were also simulated for compounds SK4 and SK5 to predict the specific binding mode of these compounds. CONCLUSION: Albendazole (Alb) was used as a reference medicine to test the anthelmintic activity of Indian adult earthworms Eisenia fetida. Compound SK4 has been found to be an effective pharmacophore.
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Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]- Pyrazine Based on a Cascade Strategy
Pharmaceutical Chemistry Journal ( IF 1.063 ) Pub Date: 2023-05-18 , DOI: 10.2174/1570178620666230327114033
A simple and efficient synthesis of pyrrolo[1,2-a]pyrazine using Schiff base formation, intramolecular cyclization (or N-alkylation), and Pictet–Spengler type reaction (hetero-aromatisation) has been developed. In this chemistry, metal-free, cost and time-effective processes have been highlighted to afford the complex nitrogenous scaffold using simple starting materials.
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In silico Exploration of Interaction Profile of Fructan 6G-Fructosyltransferase (6G-FTT) Enzyme with its Substrate 1-Kestose From Cichorium Intybus in Order to Determine Active Site of this Conjugation
Pharmaceutical Chemistry Journal ( IF 1.063 ) Pub Date: 2023-02-16 , DOI: 10.2174/1570178620666230123101752
Chicory, or ‘Cichorium intybus’, is an erect perennial herb that can be used to treat a variety of diseases, including enteric sickness, diabetes, haemorrhoids, malaria, allergies, digestive issues, and more. The enzyme, called 6G-FFT, uses 1-kestose as a substrate for the synthesis of the more complex and branched fructans. To understand the residues involved in this conjugation reaction between 6G-FFT and 1-kestose, molecular docking study was performed. The amino acids ASP157, ASP33, SER32, TRP57, GLU211, ASP244, and GLU117 of the 6G-FFT protein showed a good interaction with the ligand by SP (Standard Precision) docking studies. Results for XP (Extra Precision) docking studies also suggest the amino acids THR153, GLU117, ASP244, GLU211, TRP57, ASP33 and ASP157 interact with the docking score of -10.6 Kcal/mol. Among these interacting amino acids, GLU117, ASP244, GLU211, TRP57, ASP33, and ASP157 were found to be common in both methods. This in silico study will be beneficial for further exploring conjugation reactions in Cichorium intybus.
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A Comprehensive Review on the Benzimidazole Scaffold as a Potential Nucleus for Anticancer Activity
Pharmaceutical Chemistry Journal ( IF 1.063 ) Pub Date: 2023-05-05 , DOI: 10.2174/1570178620666230330105103
It is common knowledge that cancer is the world's biggest cause of mortality. This has led to the ongoing introduction and validation of new cancer therapy outcomes. Benzimidazole derivatives control DNA stability and cell cycle advancement. A heterocyclic nucleus is structurally more favourable for a direct DNA connection and, thus, for the management of the DNA replication process. This review seeks to explore the usefulness of such drugs in the future facets of cancer prognosis and treatment in addition to discussing the role of benzimidazole in cancer therapy. Benzimidazole derivatives have been reported as a pertinent therapeutic strategy to modify cancer progression and malignancy in the data from 2013 to 2022. Here, we emphasize these features in several cancer types and cell lines using in vitro and in vivo methods.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
医学4区 CHEMISTRY, MEDICINAL 药物化学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
17.60 22 Science Citation Index Expanded Not
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